Nanofin

Catalog No.
S607215
CAS No.
504-03-0
M.F
C7H15N
M. Wt
113.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nanofin

CAS Number

504-03-0

Product Name

Nanofin

IUPAC Name

2,6-dimethylpiperidine

Molecular Formula

C7H15N

Molecular Weight

113.20 g/mol

InChI

InChI=1S/C7H15N/c1-6-4-3-5-7(2)8-6/h6-8H,3-5H2,1-2H3

InChI Key

SDGKUVSVPIIUCF-UHFFFAOYSA-N

SMILES

Array

Synonyms

2,6-lupetidine, nanofin, nanofin hydrochloride, nanophyn

Canonical SMILES

CC1CCCC(N1)C

The exact mass of the compound 2,6-Dimethylpiperidine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 760379. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Nanofin, chemically known as 2,6-dimethylpiperidine (CAS 504-03-0), is a sterically hindered secondary amine utilized as a specialized building block and non-nucleophilic base in advanced organic synthesis . Characterized by two methyl groups adjacent to the nitrogen center, it exhibits a boiling point of 127–128 °C and a density of 0.84 g/mL, making it a volatile yet stable liquid for industrial applications . While historically recognized for its biological activity, its primary procurement value lies in its utility as a precursor for organometallic reagents and a highly effective substrate for liquid organic hydrogen carrier (LOHC) systems [1]. The steric bulk provided by the 2,6-substitution effectively suppresses unwanted nucleophilic side reactions, differentiating it from simple aliphatic amines in sensitive catalytic workflows [1].

Substituting Nanofin with generic, unhindered amines such as piperidine or mono-methylated analogs (e.g., 3-methylpiperidine or 4-methylpiperidine) fundamentally compromises reaction selectivity and catalyst longevity [1]. In transition-metal catalysis, particularly palladium-mediated dehydrogenation, unhindered piperidines strongly coordinate to the metal center, leading to rapid catalyst poisoning and poor product yields [1]. Furthermore, in stoichiometric base applications such as phosphorylation, less hindered secondary amines act as competing nucleophiles, generating undesired phosphoramide byproducts and eroding regioselectivity [2]. The specific steric shielding of the 2,6-dimethyl configuration is required to maintain basicity while eliminating nucleophilicity, making generic substitution unviable for high-yield, site-selective chemical manufacturing [2].

Quantitative Hydrogen Yield and Catalyst Stability in LOHC Systems

In palladium-catalyzed dehydrogenation for Liquid Organic Hydrogen Carrier (LOHC) systems, the steric profile of the amine is critical to prevent catalyst deactivation. Research demonstrates that 2,6-dimethylpiperidine achieves a >99% yield of the hydrogen-lean product with 100% selectivity [1]. In comparison, 4-methylpiperidine yields only 46% of the corresponding picoline alongside approximately 7% byproducts, while unsubstituted piperidine results in similarly low yields due to strong catalyst coordination [1]. The sterically demanding 2,6-methyl groups facilitate product dissociation, enabling zero-order release kinetics and quantitative hydrogen recovery[1].

Evidence DimensionH2-lean product yield and selectivity
Target Compound Data2,6-Dimethylpiperidine (>99% yield, 100% selectivity)
Comparator Or Baseline4-Methylpiperidine (46% yield, ~7% byproducts)
Quantified Difference>53% higher yield and complete elimination of byproducts
ConditionsPd-catalyzed dehydrogenation at 170 °C

For energy storage and hydrogen transport applications, this compound ensures maximum hydrogen release without poisoning the expensive palladium catalyst.

Complete Suppression of Phosphoramide Byproducts in Site-Selective Phosphorylation

When utilized as a stoichiometric base in the phosphorylation of amphiphilic diols, cis-2,6-dimethylpiperidine drives regioselectivity without participating in nucleophilic side reactions[1]. Studies show it induces a 3.3:1 selectivity for the polar site while producing zero detectable phosphoramide byproducts [1]. Conversely, less hindered secondary amines readily attack the phosphorylating agent, forming significant phosphoramide impurities and drastically lowering the yield of the desired phosphorylated diol [1].

Evidence DimensionPhosphoramide byproduct formation
Target Compound Datacis-2,6-Dimethylpiperidine (0% detectable byproduct, 3.3:1 polar site selectivity)
Comparator Or BaselineLess hindered secondary amines (significant byproduct formation)
Quantified DifferenceComplete elimination of nucleophilic side reactions
ConditionsBase-promoted phosphorylation of amphiphilic diols

Procuring this specific hindered base allows synthetic chemists to achieve high-purity regioselective phosphorylation without the need for complex downstream purification.

High-Yield Metalation via Mixed-Metal Organometallic Bases

The synthesis of functionalized heteroaromatics requires highly specialized bases to avoid nucleophilic addition to the aromatic ring. The mixed-metal base DMPMgCl·LiCl, derived directly from cis-2,6-dimethylpiperidine, demonstrates high efficacy in the deprotonative metalation of isoquinoline, achieving an 89% yield of the metalated intermediate[1]. Standard unhindered Grignard reagents or simple amine bases typically fail in this context, leading to poor yields or destructive nucleophilic attack on the electron-deficient heterocycle [1].

Evidence DimensionYield of metalated heteroaromatic intermediate
Target Compound DataDMPMgCl·LiCl derived from 2,6-dimethylpiperidine (89% yield)
Comparator Or BaselineUnhindered Grignard/amine bases (prone to nucleophilic addition)
Quantified DifferenceEnables high-yielding deprotonation where standard bases fail
ConditionsMetalation of isoquinoline using mixed-metal base

It serves as a critical precursor for manufacturing complex pharmaceutical intermediates that require precise C-H functionalization.

Catalytic Acceleration of Chlorothiophene Metalation

In the synthesis of conductive polymers, the preparation of thienyl Grignard reagents must be efficient. The addition of a catalytic amount of cis-2,6-dimethylpiperidine enables the deprotonative metalation of chlorothiophene with alkyl Grignard reagents at room temperature within 3 hours . Without this sterically hindered amine catalyst, the reaction requires significantly harsher conditions or prolonged times, which can degrade sensitive functional groups and reduce the overall efficiency of subsequent nickel-catalyzed polymerizations .

Evidence DimensionReaction conditions for complete metalation
Target Compound DataCatalytic cis-2,6-dimethylpiperidine (Room temperature, 3 hours)
Comparator Or BaselineUncatalyzed Grignard metalation (Requires elevated temperatures/extended times)
Quantified DifferenceRapid room-temperature conversion
ConditionsEtMgCl + catalytic amine in THF at 25 °C

Industrial polymer chemists can use this compound to drastically reduce energy costs and batch times during the synthesis of poly(3-substituted thiophenes).

Liquid Organic Hydrogen Carrier (LOHC) Formulations

Ideal for reversible hydrogen storage systems where quantitative dehydrogenation and extended palladium catalyst lifetimes are required, as the steric bulk prevents metal coordination[1].

Synthesis of Mixed-Metal Bases

Highly recommended as a precursor for generating DMPMgCl·LiCl and similar hindered bases used in the regioselective metalation of sensitive heteroaromatics[2].

Regioselective Phosphorylation Workflows

The base of choice for phosphorylating complex amphiphilic diols where avoiding nucleophilic phosphoramide byproducts is critical to product purity [3].

Precursor for Conductive Polymer Synthesis

Utilized as a catalytic additive to accelerate the room-temperature metalation of chlorothiophenes, streamlining the production of head-to-tail polythiophenes.

Physical Description

Light yellow liquid; [Sigma-Aldrich MSDS]

XLogP3

1.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

113.120449483 Da

Monoisotopic Mass

113.120449483 Da

Heavy Atom Count

8

UNII

329I5805BP

Related CAS

5072-45-7 (hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H314 (83.33%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (16.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (16.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (16.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

2.56 [mmHg]

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

766-17-6
504-03-0

Wikipedia

2,6-Dimethylpiperidine

General Manufacturing Information

Piperidine, 2,6-dimethyl-: ACTIVE

Dates

Last modified: 08-15-2023

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